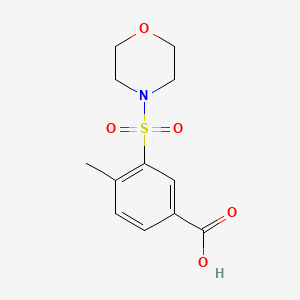

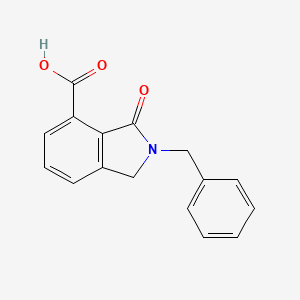

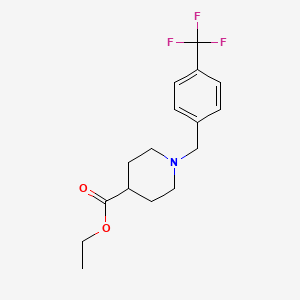

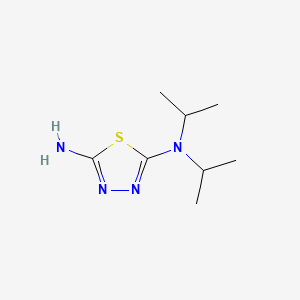

![molecular formula C7H7N3OS B1298028 5-Carbohidrazida de 4H-tieno[3,2-b]pirrol CAS No. 119448-43-0](/img/structure/B1298028.png)

5-Carbohidrazida de 4H-tieno[3,2-b]pirrol

Descripción general

Descripción

4H-thieno[3,2-b]pyrrole-5-carbohydrazide is a useful research compound. Its molecular formula is C7H7N3OS and its molecular weight is 181.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4H-thieno[3,2-b]pyrrole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-thieno[3,2-b]pyrrole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agentes Antivirales

5-Carbohidrazida de 4H-tieno[3,2-b]pirrol: los derivados han mostrado promesa como agentes antivirales. Específicamente, se ha encontrado que inhiben los alfavirus, como el virus de la chikunguña, exhibiendo un amplio espectro de actividad antiviral . Esto sugiere un uso potencial en el desarrollo de tratamientos para infecciones virales que actualmente carecen de terapias efectivas.

Oncología

En el campo de la oncología, se ha informado que ciertos derivados de este compuesto inhiben los alfavirus neurotrópicos e inhiben reversiblemente las desmetilasas específicas de lisina . Estas enzimas regulan la metilación de histonas, que es un proceso crítico en el control epigenético de la expresión genética. Los inhibidores de estas enzimas podrían usarse como agentes terapéuticos en el tratamiento del cáncer.

Actividad Antituberculosa

La búsqueda de nuevos agentes antituberculosos ha llevado a la síntesis de análogos de hidrazida a partir de This compound con el objetivo de descubrir nuevos tratamientos para la tuberculosis . Algunos de estos compuestos han demostrado actividad antituberculosa moderada, lo que indica su potencial como puntos de partida para el desarrollo de nuevos fármacos.

Tratamiento de la Hepatitis C

Los compuestos con el esqueleto de tieno[3,2-b]pirrol, sin la funcionalidad carboxamida, se han identificado como inhibidores alostéricos de la polimerasa NS5B del virus de la hepatitis C . Esto destaca otra aplicación terapéutica de esta clase de compuestos, lo que podría conducir a nuevos tratamientos para la hepatitis C.

Química Sintética

El compuesto sirve como un bloque de construcción en la química sintética para la modificación y ampliación posterior de las moléculas . Esto es crucial para el desarrollo de nuevos compuestos con las actividades biológicas deseadas, lo que permite la exploración de nuevos agentes terapéuticos.

Mecanismo De Acción

Target of Action

The primary targets of 4H-thieno[3,2-b]pyrrole-5-carbohydrazide are alphaviruses such as the chikungunya virus . It also targets lysine-specific demethylases (LSD1/KDM1A) , which play a crucial role in regulating histone methylation .

Mode of Action

4H-thieno[3,2-b]pyrrole-5-carbohydrazide interacts with its targets by inhibiting their activity. It exhibits a broad spectrum of antiviral activity by inhibiting alphaviruses . Additionally, it reversibly inhibits LSD1/KDM1A, which regulates histone methylation . This inhibition disrupts the normal function of these enzymes, leading to changes in gene expression.

Biochemical Pathways

The compound affects the biochemical pathways associated with viral replication and histone methylation. By inhibiting alphaviruses, it disrupts the viral replication process . By inhibiting LSD1/KDM1A, it alters the histone methylation status, leading to changes in gene transcription .

Result of Action

The inhibition of alphaviruses and LSD1/KDM1A by 4H-thieno[3,2-b]pyrrole-5-carbohydrazide leads to a decrease in viral replication and changes in gene expression, respectively . These changes at the molecular and cellular levels could potentially lead to therapeutic effects, such as antiviral and anticancer activities .

Direcciones Futuras

The future directions for research on 4H-thieno[3,2-b]pyrrole-5-carbohydrazide could involve further exploration of its antiviral properties, as well as its potential applications in oncology . Additionally, further studies could explore the synthesis of new derivatives and their potential biological activities .

Análisis Bioquímico

Biochemical Properties

4H-thieno[3,2-b]pyrrole-5-carbohydrazide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including lysine-specific demethylases (KDM1A and LSD1), which regulate histone methylation . These interactions are essential for the regulation of gene transcription and have implications in oncology research. Additionally, 4H-thieno[3,2-b]pyrrole-5-carbohydrazide has been shown to act as an allosteric inhibitor of hepatitis C virus NS5B polymerase .

Cellular Effects

The effects of 4H-thieno[3,2-b]pyrrole-5-carbohydrazide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of lysine-specific demethylases affects the methylation status of histones, thereby altering gene expression patterns . This compound also exhibits antiviral activity by inhibiting the replication of alphaviruses and flaviviruses .

Molecular Mechanism

At the molecular level, 4H-thieno[3,2-b]pyrrole-5-carbohydrazide exerts its effects through binding interactions with specific biomolecules. It inhibits enzymes such as KDM1A and LSD1 by binding to their active sites, leading to changes in gene expression . Additionally, its role as an allosteric inhibitor of hepatitis C virus NS5B polymerase involves binding to a site distinct from the active site, thereby modulating the enzyme’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4H-thieno[3,2-b]pyrrole-5-carbohydrazide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4H-thieno[3,2-b]pyrrole-5-carbohydrazide maintains its stability under specific conditions, allowing for sustained biological activity . Prolonged exposure may lead to degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of 4H-thieno[3,2-b]pyrrole-5-carbohydrazide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antiviral and anticancer activities . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining optimal dosage levels for safe and effective use.

Metabolic Pathways

4H-thieno[3,2-b]pyrrole-5-carbohydrazide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, affecting metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of 4H-thieno[3,2-b]pyrrole-5-carbohydrazide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity . Understanding these mechanisms is essential for developing targeted delivery strategies.

Subcellular Localization

4H-thieno[3,2-b]pyrrole-5-carbohydrazide exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is vital for its interaction with target biomolecules and subsequent biological effects.

Propiedades

IUPAC Name |

4H-thieno[3,2-b]pyrrole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c8-10-7(11)5-3-6-4(9-5)1-2-12-6/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZERMXJDKQVOLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1NC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354387 | |

| Record name | 4H-thieno[3,2-b]pyrrole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119448-43-0 | |

| Record name | 4H-thieno[3,2-b]pyrrole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

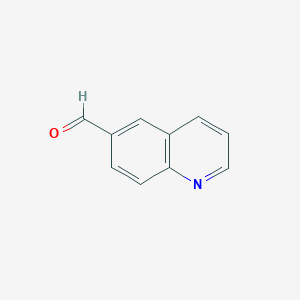

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

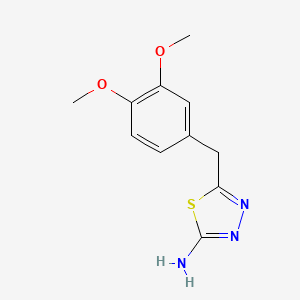

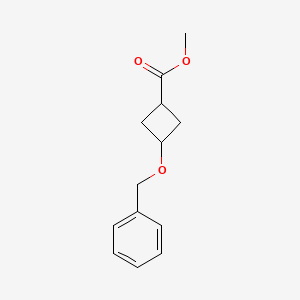

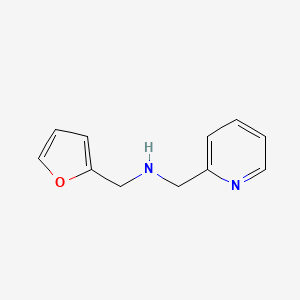

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

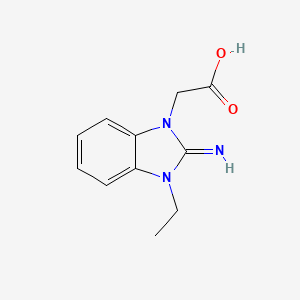

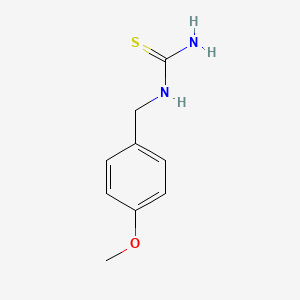

![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B1297956.png)

![4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline](/img/structure/B1297992.png)